1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 723744-49-8
VCID: VC21505998
InChI: InChI=1S/C17H17ClN2O2S/c1-12-11-16(13(2)10-15(12)18)23(21,22)20-9-8-19-17(20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3
SMILES: CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Molecular Formula: C17H17ClN2O2S
Molecular Weight: 348.8g/mol

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

CAS No.: 723744-49-8

Cat. No.: VC21505998

Molecular Formula: C17H17ClN2O2S

Molecular Weight: 348.8g/mol

* For research use only. Not for human or veterinary use.

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole - 723744-49-8

Specification

CAS No. 723744-49-8
Molecular Formula C17H17ClN2O2S
Molecular Weight 348.8g/mol
IUPAC Name 1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Standard InChI InChI=1S/C17H17ClN2O2S/c1-12-11-16(13(2)10-15(12)18)23(21,22)20-9-8-19-17(20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3
Standard InChI Key FWMCNYGFIBNVAA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Canonical SMILES CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

Introduction

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound with a molecular formula of C17H17ClN2O2S and a molecular weight of 348.85 g/mol . This compound belongs to the imidazole class, which is a five-membered heterocyclic ring containing nitrogen. The presence of a sulfonyl group attached to the imidazole ring and a phenyl group further modifies its chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of a 4,5-dihydro-1H-imidazole derivative with a sulfonyl chloride derived from 4-chloro-2,5-dimethylphenyl. The specific conditions and reagents may vary depending on the desired yield and purity.

Biological Activities and Potential Applications

While specific biological activities of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole are not extensively documented in the available literature, compounds with similar structures have shown potential in various therapeutic areas. For instance, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . The sulfonyl group can enhance the compound's ability to interact with biological targets, potentially leading to applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator